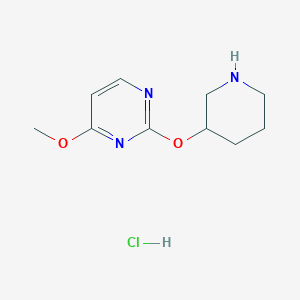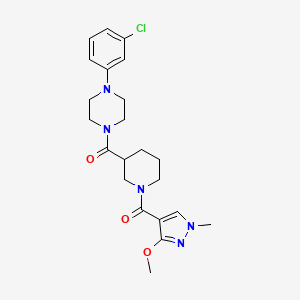![molecular formula C23H22ClN3O5S B2693771 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide CAS No. 899759-94-5](/img/structure/B2693771.png)
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The search for novel antibacterial agents has led to the synthesis and evaluation of various quinolone derivatives, including those related to the chemical structure of interest. For instance, 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have been synthesized and introduced to the C7 position of the quinolone core, showing comparable antibacterial activity against susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis, in comparison with ciprofloxacin and vancomycin (Huang et al., 2010).
Antimycobacterial Properties
In the realm of antimycobacterial research, novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines have been synthesized and tested for in vitro activity against Mycobacterium tuberculosis H37Rv strain. One of the synthesized compounds showed potent activity, as potent as ethambutol, highlighting the potential for new therapeutic options in treating tuberculosis (Patel et al., 2011).
Antifungal and Antiviral Activities
The chemical scaffold of interest has also been explored for its potential in antifungal and antiviral therapies. For example, s-Triazine-based thiazolidinones have been synthesized and demonstrated antimicrobial activity against a variety of bacteria and fungi, suggesting the versatility of this chemical structure in developing new antimicrobial agents (Patel et al., 2012).
Inhibition of Thrombin
The stereoisomers of compounds structurally related to the one have been synthesized and examined for their inhibitory effect on thrombin, an enzyme crucial for blood clotting. The research indicates that the inhibitory potency of these compounds varies significantly with their stereo-configuration, suggesting potential applications in developing anticoagulant drugs (Okamoto et al., 1981).
Vasodilatory Effects
Compounds with a structure similar to 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide have been investigated for their hypotensive properties, indicating a direct vasodilatory effect. This research opens avenues for the development of new treatments for hypertension and cardiovascular diseases (McCall et al., 1983).
Eigenschaften
IUPAC Name |
1-[8-(4-chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S/c24-15-1-3-16(4-2-15)33(29,30)21-13-26-18-12-20-19(31-9-10-32-20)11-17(18)22(21)27-7-5-14(6-8-27)23(25)28/h1-4,11-14H,5-10H2,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGNGANQYMDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2693693.png)
![tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2693694.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)


![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)
![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)
